

Naphthol AS Phosphate: A Technical Guide to its Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: Naphthol AS phosphate

Cat. No.: B078057

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **Naphthol AS phosphate** and its derivatives. **Naphthol AS phosphates** are a class of organic compounds primarily utilized as chromogenic and fluorogenic substrates for the detection of phosphatase activity, particularly acid and alkaline phosphatases, in various biological assays. Their ability to form insoluble, colored precipitates upon enzymatic hydrolysis makes them invaluable tools in histochemistry, immunohistochemistry, and blotting techniques.

Chemical Structure

Naphthol AS phosphate consists of a naphthol moiety linked to a phosphate group and an anilide group. The core structure is based on 3-hydroxy-2-naphthoic acid anilide. The general structure is characterized by the N-phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide backbone. Variations in this structure, such as the addition of substituent groups on the naphthalene or aniline rings, give rise to a range of **Naphthol AS phosphate** derivatives with distinct properties.

Below is the chemical structure of the parent **Naphthol AS phosphate**.

Chemical structure of **Naphthol AS phosphate**.

Physicochemical Properties

Quantitative physicochemical data for the parent **Naphthol AS phosphate** is not extensively documented in publicly available literature. However, data for several of its common derivatives and their salts are available and provide a strong indication of its general properties. The following table summarizes the key physicochemical properties of **Naphthol AS phosphate** and some of its derivatives.

Property	Naphthol AS phosphate	Naphthol AS phosphate disodium salt	Naphthol AS-BI phosphate	Naphthol AS-TR phosphate disodium salt	Naphthol AS-MX phosphate
CAS Number	13989-98-5[1][2]	69815-54-9[3]	1919-91-1[4]	4264-93-1[5]	1596-56-1
Molecular Formula	C ₁₇ H ₁₄ NO ₅ P[1][2]	C ₁₇ H ₁₂ NNa ₂ O ₅ P[3]	C ₁₈ H ₁₅ BrNO ₆ P[4]	C ₁₈ H ₁₃ ClNNa ₂ O ₅ P[5]	C ₁₉ H ₁₈ NO ₅ P
Molecular Weight (g/mol)	343.27[1][2]	387.23[3]	452.2[4]	435.71[6]	371.32
Appearance	Powder[1]	White to off-white powder[3]	Crystalline solid[7]	-	Light yellow powder
Solubility	Ethanol: 50 mg/mL (clear, light yellow) [1]	Water: 50 mg/mL (clear, light yellow) [3]	DMSO: ~20 mg/mL, DMF: ~20 mg/mL, Ethanol: ~2 mg/mL, Sparingly soluble in aqueous buffers[4][7]	-	Ethanol: 50 mg/mL (clear to slightly hazy, colorless to faintly yellow)
UV/Vis (λ _{max})	-	-	242 nm[4][7]	-	-
Storage Temperature	-20°C[1]	-20°C[3]	-20°C[7]	-	-20°C

Experimental Protocols

General Synthesis of Naphthol AS Phosphate Derivatives

The synthesis of **Naphthol AS phosphate** derivatives typically involves the phosphorylation of the corresponding Naphthol AS compound.[8] The following is a generalized protocol based on common phosphorylation reactions.

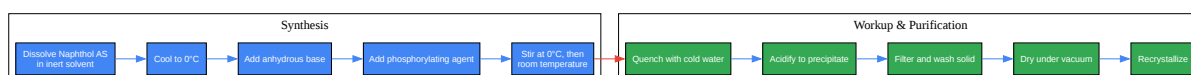
Materials:

- Naphthol AS derivative (e.g., Naphthol AS-TR)
- Phosphorylating agent (e.g., phosphorus oxychloride)
- Anhydrous base/solvent (e.g., pyridine)
- Anhydrous, inert solvent (e.g., dichloromethane)
- Hydrochloric acid (for workup)
- Deionized water

Procedure:

- **Dissolution:** Dissolve the starting Naphthol AS derivative in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen).
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Base Addition:** Slowly add the anhydrous base to the cooled solution.
- **Phosphorylation:** Add the phosphorylating agent dropwise to the stirred solution, maintaining the temperature at 0°C.
- **Reaction:** Allow the reaction to stir at 0°C for a specified time, then warm to room temperature and stir until completion (monitored by TLC or HPLC).
- **Quenching:** Carefully quench the reaction by the slow addition of cold water or ice.

- Acidification and Precipitation: Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude **Naphthol AS phosphate** derivative.
- Isolation and Washing: Collect the precipitate by vacuum filtration and wash with cold deionized water.
- Drying: Dry the crude product under vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system.[8]



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General workflow for the synthesis and purification of **Naphthol AS phosphate** derivatives.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[9]

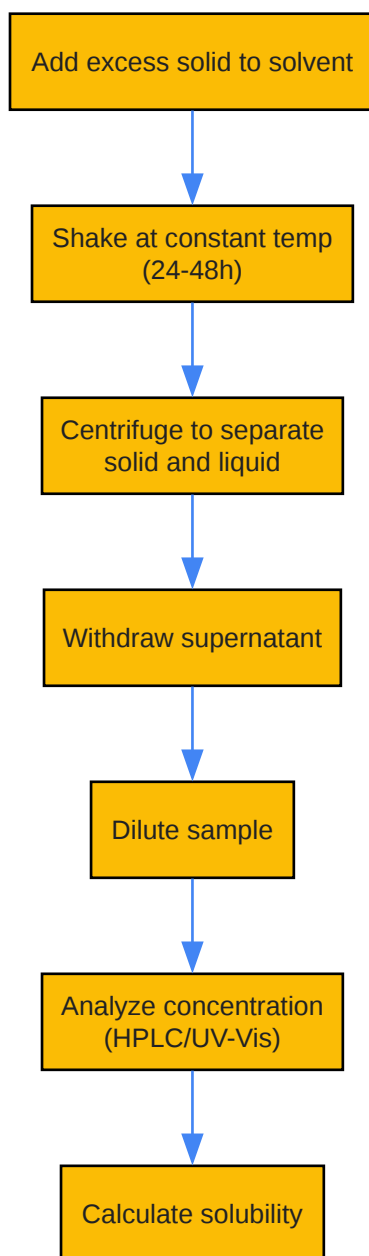
Materials:

- **Naphthol AS phosphate** derivative
- Solvent of interest (e.g., water, buffer, organic solvent)
- Glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge

- Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- **Sample Preparation:** Add an excess amount of the **Naphthol AS phosphate** derivative to a glass vial containing a known volume of the solvent.
- **Equilibration:** Seal the vial and place it on an orbital shaker at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** After equilibration, allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.
- **Sampling and Dilution:** Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) against a standard curve.
- **Calculation:** Calculate the solubility by multiplying the measured concentration by the dilution factor.



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Workflow for thermodynamic solubility determination using the shake-flask method.

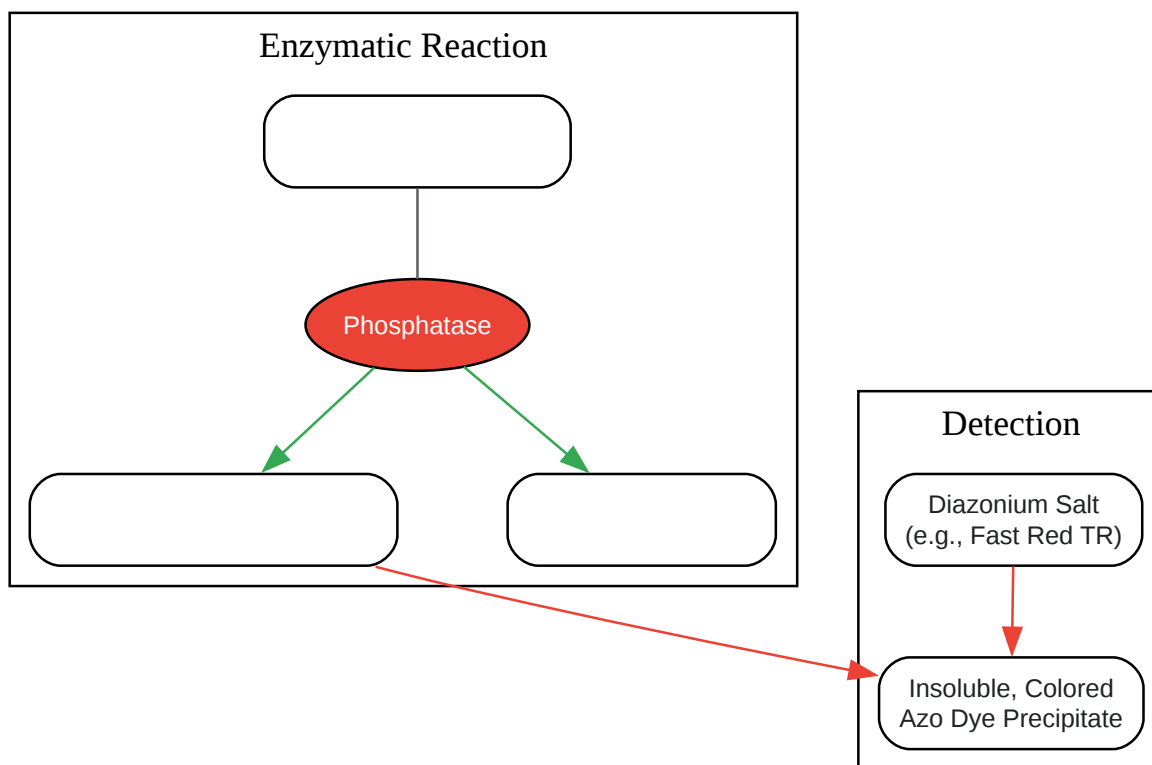
Mechanism of Action in Enzyme Detection

Naphthol AS phosphate itself is not a signaling molecule. Its utility lies in its role as a substrate for phosphatases. The enzymatic reaction is a key component of a detection system widely used in various life science applications.

The principle involves a two-step process:

- **Enzymatic Hydrolysis:** A phosphatase enzyme cleaves the phosphate group from the **Naphthol AS phosphate** substrate. This reaction releases a highly insoluble naphthol derivative. The insolubility is crucial as it ensures that the reaction product remains at the site of enzyme activity, allowing for precise localization.
- **Azo-Coupling Reaction:** The liberated naphthol derivative immediately couples with a diazonium salt (e.g., Fast Red TR) present in the reaction mixture. This coupling reaction forms a highly colored, insoluble azo dye.

The resulting colored precipitate provides a visual marker of the location of phosphatase activity within a tissue section or on a blotting membrane.



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Mechanism of phosphatase detection using **Naphthol AS phosphate**.

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